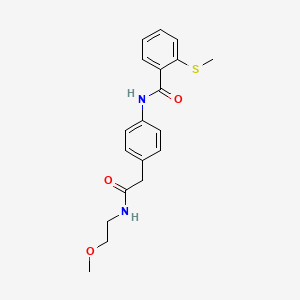

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide

Beschreibung

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with various functional groups, which may contribute to its unique chemical and biological properties.

Eigenschaften

IUPAC Name |

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-24-12-11-20-18(22)13-14-7-9-15(10-8-14)21-19(23)16-5-3-4-6-17(16)25-2/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCLNPCVEMGGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoyl chloride with an amine.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions.

Addition of the Methylthio Group: The methylthio group is typically added through thiolation reactions using reagents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Anticancer Activity

One of the most promising applications of this compound is in the field of cancer therapy. Research indicates that it exhibits significant cytotoxic effects on various cancer cell lines.

The following table summarizes key findings from studies on the biological activity of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

Several preclinical studies have highlighted the efficacy of this compound:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, indicating that the compound causes cell cycle arrest at the G1 phase, effectively halting cancer cell proliferation.

- HeLa Cell Line Study : Found an IC50 value of 10 µM, where the compound inhibited key enzymes necessary for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide has favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.

Wirkmechanismus

The mechanism of action of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

Pathways: Interference with biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide: Lacks the methylthio group.

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide is unique due to the presence of both the methoxyethyl and methylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula, which highlight its complex structure involving a benzamide core with various substituents. The presence of a methoxyethyl group and a methylthio moiety contributes to its unique biological profile.

Biological Activity Overview

Antiviral Activity

Research has indicated that similar benzamide derivatives exhibit broad-spectrum antiviral activity. For instance, compounds related to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide have been tested against viruses such as Hepatitis B Virus (HBV), HIV, and Ebola virus. In particular, studies have shown that certain benzamide derivatives can enhance intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication .

Anticancer Activity

Benzamide derivatives have also been explored for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific compound may share these properties due to structural similarities with known anticancer agents .

The mechanisms through which N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide exerts its biological effects may involve:

- Inhibition of Viral Entry : Similar compounds have been shown to inhibit the entry of viruses into host cells by interfering with viral fusion processes.

- Modulation of Host Immune Response : By enhancing the expression of antiviral proteins like A3G, these compounds may bolster the host's immune response against viral infections.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to reduced cell viability.

Study 1: Antiviral Activity Against HBV

A study evaluated the antiviral effects of various benzamide derivatives against HBV in vitro. The results indicated that specific modifications to the benzamide structure significantly enhanced antiviral potency. For example, derivatives with an increased hydrophobic character showed improved efficacy in inhibiting HBV replication .

Study 2: Anticancer Effects

Another investigation focused on the anticancer potential of benzamide derivatives in human cancer cell lines. The study found that certain compounds induced apoptosis through caspase activation and cell cycle arrest at the G1 phase. These findings suggest that structural modifications can lead to enhanced therapeutic effects against cancer .

Data Table: Biological Activity Summary

| Activity Type | Compound Derivative | Effectiveness (IC50/EC50) | Mechanism of Action |

|---|---|---|---|

| Antiviral (HBV) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | <10 μM | Inhibition of viral replication |

| Antiviral (Ebola) | 4-(aminomethyl)benzamide derivatives | <10 μM | Inhibition of viral entry |

| Anticancer | Various benzamide derivatives | Varies by structure | Induction of apoptosis, modulation of cell cycle |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.